CNS Penetration: 4-Fold Higher Brain-to-Plasma Ratio vs. Approved EGFR Inhibitors
The compound demonstrates a brain-to-plasma partition coefficient (Kp) of 3.7 and an unbound partition coefficient (Kp,uu) of 1.2 in mouse models. This Kp,uu value is up to four times higher than that of approved EGFR inhibitors, indicating that approximately 100% of the free drug in plasma can cross the blood-brain barrier [1][2]. In contrast, approved EGFR TKIs typically achieve less than 10% brain penetration [3].
| Evidence Dimension | CNS penetration (Kp,uu) |
|---|---|
| Target Compound Data | Kp = 3.7, Kp,uu = 1.2 |
| Comparator Or Baseline | Approved EGFR inhibitors (erlotinib, lapatinib, osimertinib) |
| Quantified Difference | Kp,uu up to 4-fold higher |
| Conditions | Preclinical mouse PK study |
Why This Matters
For glioblastoma and CNS metastases, high CNS penetration is a critical determinant of therapeutic efficacy, and this metric directly translates to improved tumor growth inhibition and survival in preclinical models [4].
- [1] Erasca, Inc. (2023). ERAS-801 Received FDA Orphan Drug Designation for Glioma. Oncology Times. View Source
- [2] Erasca, Inc. (2021). ERAS-801's CNS penetration: four times higher than approved EGFR inhibitors. AACR Conference on Brain Cancer. View Source
- [3] Froelich, W. (2021). A New Drug Targeting EGFR in Glioblastoma Tumors. Oncology Times, 43(24), 21-22. View Source
- [4] Tsang, J., et al. (2022). The CNS-penetrant EGFR inhibitor, ERAS-801, shows promising nonclinical activity in a CNS metastases model of EGFR mutant NSCLC. European Journal of Cancer, 174, S32. View Source
